molecular formula C12H13ClN2O B2536283 4-chloro-N-(1-cyano-1-methylpropyl)benzamide CAS No. 1249546-88-0

4-chloro-N-(1-cyano-1-methylpropyl)benzamide

Cat. No. B2536283
CAS RN: 1249546-88-0
M. Wt: 236.7
InChI Key: VFBNWYPWTZGNRN-UHFFFAOYSA-N
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Description

“4-chloro-N-(1-cyano-1-methylpropyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, which could be similar to the synthesis of “this compound”, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Electrophilic Properties

4-Chloro-N-(hydroxymethyl)benzamide has been investigated for its electrophilic properties as a model compound of carbinolamides formed during the metabolic oxidation of N-methylamides. It was found not to react with nucleophiles such as cyanide or glutathione under physiological conditions. However, its derivative, N-(acetoxymethyl)-4-chlorobenzamide, showed reactivity, indicating it could be a precursor of reactive electrophilic methyleneimines. This research suggests potential toxic or carcinogenic properties of such esters of carbinolamides (Overton et al., 1986).

Aggregation in Isomeric Imides

The aggregation behavior of isomeric imides, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide and its analogs, was studied. The analysis of weak interactions in these compounds showed that halogen bonding contacts and weak hydrogen bonding C-H···N/O/π contacts play a crucial role in their crystal packing formation. This study provides insights into the structural analysis and potential application of similar compounds in the development of materials with specific aggregation-induced properties (Mocilac et al., 2018).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated a drastic color transition in response to fluoride anion at mM concentrations. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, highlights the potential of such compounds in the development of colorimetric sensors for fluoride anion detection in solutions (Younes et al., 2020).

Safety and Hazards

The safety and hazards associated with “4-chloro-N-(1-cyano-1-methylpropyl)benzamide” are not known. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-chloro-N-(2-cyanobutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBNWYPWTZGNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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